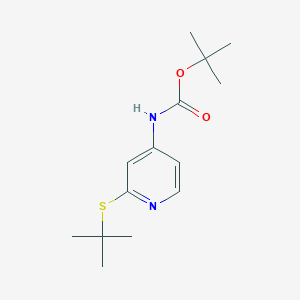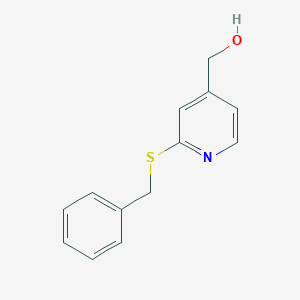![molecular formula C15H20N2O3 B6298326 t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% CAS No. 2301848-74-6](/img/structure/B6298326.png)
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% (hereafter referred to as T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate) is an organic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a melting point of approximately 65 °C and is soluble in many organic solvents. It is an important intermediate in the synthesis of a variety of compounds and is used in the pharmaceutical industry.
Mecanismo De Acción
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate acts as a reagent in the formation of various heterocyclic compounds. The reaction involves the formation of a carbocation intermediate, followed by the addition of a nucleophile to form the desired product.
Biochemical and Physiological Effects
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has no known biochemical or physiological effects. It is used in laboratory experiments as a reagent and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is relatively stable and easy to handle, making it an ideal reagent for laboratory experiments. It is soluble in many organic solvents, and its reaction with nucleophiles is fast and efficient. However, it is not suitable for the synthesis of compounds containing nitrogen or sulfur, as these elements are not readily available in the reaction.
Direcciones Futuras
There are a number of potential future directions for the use of T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. It could be used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials and catalysts. It could also be used as a starting material for the synthesis of compounds used in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of compounds containing nitrogen and sulfur, as well as in the development of new catalytic processes. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Métodos De Síntesis
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is produced through a two-step process. The first step involves the reaction of 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid with t-butyl bromide. The second step involves the removal of the t-butyl group by treatment with aqueous sodium hydroxide.
Aplicaciones Científicas De Investigación
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has a variety of applications in scientific research. It is used as a reagent in the synthesis of various heterocyclic compounds, such as those used in pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of compounds used in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)19-13-12-11(6-8-16-13)7-9-17(12)14(18)20-15(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMZGHFJFEIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1N(C=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

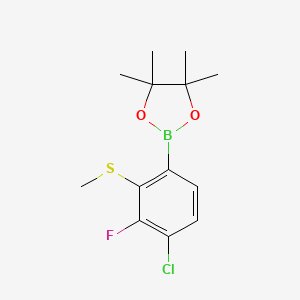
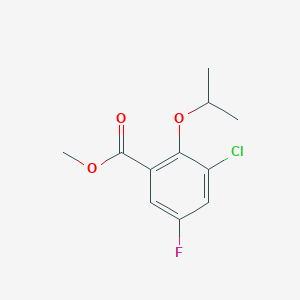

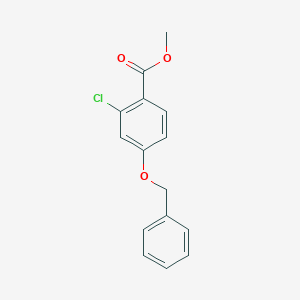


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
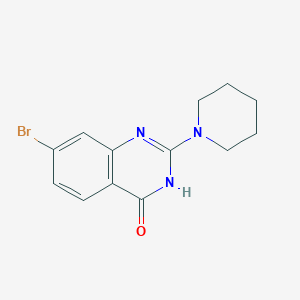

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
